3-Aminophthalic acid hydrochloride
Description
Contextualization of 3-Aminophthalic Acid Hydrochloride as a Research Intermediate
This compound, often found in its more stable dihydrate form, is a significant organic compound utilized primarily as an intermediate in various scientific research and industrial applications. google.comscbt.com While the parent compound, 3-aminophthalic acid, is a known entity in chemical literature, its hydrochloride salt is of particular importance due to its enhanced stability. google.com 3-aminophthalic acid itself can be unstable and prone to degradation, which can complicate storage and long-distance transport. google.com The formation of the hydrochloride dihydrate complex addresses these stability issues, making it a more reliable reagent for synthesis and other applications. google.com
The synthesis of this compound dihydrate is typically achieved through the reduction of 3-nitrophthalic acid. google.comprepchem.com This process often involves catalytic hydrogenation, for instance, using a palladium or platinum catalyst, followed by the addition of hydrochloric acid to form the salt. prepchem.com This method is scalable for industrial production, yielding a product with high purity. google.com
One of the most well-known contexts for 3-aminophthalic acid is as the light-emitting product in the chemiluminescence of luminol (B1675438). wikipedia.orgyacooscience.com The reaction of luminol with an oxidizing agent, often in the presence of a catalyst like the iron in hemoglobin, produces 3-aminophthalate (B1234034) in an excited state. wikipedia.orgyacooscience.com As it returns to its ground state, it emits a characteristic blue glow, a phenomenon widely exploited in forensic science to detect trace amounts of blood. yacooscience.com
Beyond its role in chemiluminescence, this compound serves as a crucial building block in organic synthesis. nbinno.com Its bifunctional nature, possessing both an amino group and two carboxylic acid groups, allows for a variety of chemical transformations. This versatility makes it a valuable precursor in the production of pharmaceuticals, including local anesthetics and the anti-inflammatory drug Apremilast, as well as in the synthesis of dyes and pigments. nbinno.comhsppharma.comontosight.ai
Table 1: Chemical Properties of 3-Aminophthalic Acid and its Hydrochloride Dihydrate Salt
| Property | 3-Aminophthalic Acid | This compound Dihydrate |
|---|---|---|
| Molecular Formula | C₈H₇NO₄ wikipedia.org | C₈H₁₂ClNO₆ nih.gov |
| Molar Mass | 181.15 g/mol nbinno.com | 253.64 g/mol simsonpharma.com |
| Appearance | Yellow crystalline powder hsppharma.com | White to cream powder |
| Melting Point | 180-185 °C hsppharma.com | 174–175°C (decomposition) |
| Boiling Point | 436.4 °C at 760 mmHg nbinno.com | Not applicable |
| Density | 1.551 g/cm³ nbinno.com | Not available |
| Solubility | Soluble in methanol (B129727) nbinno.com | Soluble in water |
| CAS Number | 5434-20-8 wikipedia.org | 1852533-96-0 nih.gov |
Note: Data compiled from multiple scientific sources.
Significance of Phthalic Acid Derivatives in Chemical and Biological Domains
Phthalic acid and its derivatives are a class of aromatic dicarboxylic acids that hold substantial importance across various chemical and biological fields. wikipedia.org The parent molecule, benzene-1,2-dicarboxylic acid, and its isomers, isophthalic acid and terephthalic acid, serve as foundational structures for a vast array of commercially significant compounds. wikipedia.org
In the chemical industry, the most prominent application of phthalic acid is in the form of its anhydride (B1165640), phthalic anhydride. wikipedia.org Phthalic anhydride is a commodity chemical produced on a massive scale, primarily for the manufacture of phthalate (B1215562) esters. wikipedia.org These esters, known as phthalates, are widely used as plasticizers to impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC). taylorandfrancis.comresearchgate.net The versatility of phthalic acid derivatives extends to the synthesis of dyes, such as quinizarin (B34044) and phenolphthalein, and high-performance polymers, including polyesters and alkyd resins. wikipedia.orgontosight.aivedantu.com
From a biological and medicinal chemistry perspective, phthalic acid derivatives exhibit a range of activities and applications. Some derivatives have been investigated for their therapeutic potential. ontosight.ai For example, certain complex derivatives have been studied for their potential as enzyme inhibitors or antimicrobial agents. ontosight.ai The structural backbone of phthalic acid is a component of various pharmacologically active molecules. nbinno.com
Furthermore, phthalic acid esters (PAEs) are not only synthetic but have also been identified from natural sources like plants, algae, bacteria, and fungi. nih.govnih.gov In nature, these compounds are suggested to play roles in chemical defense, exhibiting allelopathic, antimicrobial, and insecticidal properties that may help organisms adapt to environmental stresses. nih.govnih.gov This dual existence as both industrial products and natural compounds highlights the diverse and complex role of phthalic acid derivatives in both synthetic chemistry and natural biological systems. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 3-Aminophthalic acid |
| This compound |
| This compound dihydrate |
| 3-Nitrophthalic acid |
| Apremilast |
| Hydrochloric acid |
| Isophthalic acid |
| Luminol |
| Palladium |
| Phenolphthalein |
| Phthalic acid |
| Phthalic anhydride |
| Platinum |
| Polyvinyl chloride |
| Quinizarin |
Structure
2D Structure
Properties
IUPAC Name |
3-aminophthalic acid;hydrochloride | |
|---|---|---|
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InChI |
InChI=1S/C8H7NO4.ClH/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;/h1-3H,9H2,(H,10,11)(H,12,13);1H | |
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InChI Key |
ZBZAVEORKXFUQB-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O.Cl | |
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Molecular Formula |
C8H8ClNO4 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID3064514 | |
| Record name | 1,2-Benzenedicarboxylic acid, 3-amino-, hydrochloride | |
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Molecular Weight |
217.60 g/mol | |
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Physical Description |
White to off-white solid; [Acros Organics MSDS] | |
| Record name | 3-Aminophthalic acid hydrochloride | |
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CAS No. |
6946-22-1 | |
| Record name | 1,2-Benzenedicarboxylic acid, 3-amino-, hydrochloride (1:1) | |
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| Record name | 1,2-Benzenedicarboxylic acid, 3-amino-, hydrochloride (1:1) | |
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| Record name | 1,2-Benzenedicarboxylic acid, 3-amino-, hydrochloride (1:1) | |
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Synthetic Methodologies for 3 Aminophthalic Acid Hydrochloride
Established Synthetic Routes and Reaction Conditions
The synthesis is typically carried out via catalytic hydrogenation, a process that employs a catalyst to facilitate the reaction between hydrogen gas and the starting material.
Reduction of 3-Nitrophthalic Acid
The core of the synthesis is the reduction of the nitro group on the 3-Nitrophthalic acid molecule. This transformation is a critical step and is most commonly achieved through catalytic hydrogenation. prepchem.com
The choice of catalyst is crucial for the efficiency and success of the hydrogenation reaction. Commonly used catalysts include skeleton nickel (also known as Raney nickel) and platinum dioxide (PtO2), often referred to as Adams' catalyst. prepchem.comlibretexts.org These catalysts are typically used in a finely divided form to maximize their surface area and catalytic activity. libretexts.org Palladium on carbon (Pd/C) is another effective catalyst for this type of reduction. almacgroup.com
Recent research has also explored the use of bimetallic nanoparticles, such as copper/nickel (CuxNiy), which have demonstrated high catalytic activity in the hydrogenation of similar nitro compounds. rsc.org Additionally, nickel nanoparticle catalysts supported on materials like silica (B1680970) have been developed for the hydrogenation of various nitriles and show promise for broader applications. chemistryviews.org
Table 1: Common Catalysts for the Reduction of 3-Nitrophthalic Acid
| Catalyst | Description |
| Skeleton Nickel (Raney Nickel) | A finely divided nickel catalyst prepared by reacting a Ni-Al alloy with NaOH. libretexts.org |
| Platinum Dioxide (Adams' Catalyst) | Used as PtO2, it is reduced in situ by hydrogen to form finely divided platinum metal, which is the active catalyst. libretexts.org |
| Palladium on Carbon (Pd/C) | Palladium supported on an inert charcoal substrate. libretexts.orgalmacgroup.com |
| Bimetallic Copper/Nickel Nanoparticles | An alloy of copper and nickel that can exhibit enhanced catalytic activity. rsc.org |
| Supported Nickel Nanoparticles | Nickel nanoparticles on a support material like silica. chemistryviews.org |
The selection of an appropriate solvent is critical for the successful synthesis of 3-Aminophthalic acid hydrochloride. The solvent must dissolve the starting material, 3-Nitrophthalic acid, to facilitate the reaction. A variety of solvents can be employed, with the choice often depending on the specific catalyst and reaction conditions.
Commonly used solvents include:
Normal Hexane: A non-polar solvent that can be used in the initial dissolution of 3-nitrophthalic acid.
Ethanol (B145695) or Methanol (B129727): Often used as a solvent for the alkene in hydrogenation reactions, particularly when using palladium on carbon or platinum dioxide catalysts. prepchem.comlibretexts.org
Ethanol-DMSO: A mixed solvent system that can offer a balance of polarity to dissolve both the starting material and intermediates.
Water, Methanol, and Ethyl Acetate: A mixed solvent system (e.g., in a 1:1:1.5 mass ratio) has been used effectively in some patented procedures. google.com
Water: Can be used, especially in the initial purification of 3-Nitrophthalic acid by recrystallization. prepchem.com
The optimization of the solvent system is crucial for maximizing the yield and purity of the final product.
Before the introduction of hydrogen, it is essential to create an inert atmosphere within the reactor. google.com This is achieved by displacing the air with an inert gas, typically nitrogen. google.com This step is critical for safety, as hydrogenation catalysts, particularly pyrophoric ones like Raney nickel, can ignite if exposed to oxygen in the presence of flammable solvents. youtube.com The reactor is typically purged with nitrogen multiple times to ensure all oxygen is removed. almacgroup.comgoogle.com Maintaining this inert atmosphere throughout the reaction is crucial for preventing unwanted side reactions and ensuring the safe handling of the catalyst. youtube.comokpl.com
The hydrogenation reaction is carried out under a controlled pressure of hydrogen gas. google.com The pressure can influence the rate of the reaction and the final product yield. For instance, in the hydrogenation of similar nitroaromatic compounds, pressures ranging from 5 to 10 bar have been investigated. almacgroup.comqub.ac.uk One patented method for the synthesis of this compound dihydrate specifies a hydrogen pressure of 0.3 MPa. google.com The precise control of hydrogen pressure is a key parameter in optimizing the reaction conditions for high yield and purity.
Table 2: Hydrogen Pressure Conditions in Related Hydrogenation Reactions
| Substrate | Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Reference |
| p-Nitrobenzoic acid | Pd/C | 10 | 80 | Water, NaOH | almacgroup.comqub.ac.uk |
| p-Nitrobenzoic acid | Pd/C | 5 | 80 | Water, NaOH | almacgroup.comqub.ac.uk |
| 3-Nitrophthalic acid | Ni/Al2O3 | 3 (0.3 MPa) | 0 | Water, Methanol, Ethyl Acetate | google.com |
After the hydrogenation reaction is complete, the solid catalyst must be carefully removed from the reaction mixture. prepchem.com This is typically achieved through filtration. prepchem.comyoutube.com Given the pyrophoric nature of many hydrogenation catalysts, this step must be performed with caution. youtube.com
Several techniques are employed for safe and efficient catalyst removal:
Suction Filtration: The reaction mixture is passed through a filter medium, such as a Büchner funnel with a filter paper or a filter aid like Celite, under vacuum. youtube.com It is crucial to keep the catalyst wet with the solvent during filtration to prevent ignition. youtube.com
Pressure Filtration: This method is particularly suitable for catalysts like Raney nickel and involves using an inert gas, such as nitrogen, to push the reaction mixture through a filter. youtube.com
Inert Atmosphere Filtration: The entire filtration process is conducted under a blanket of an inert gas, like nitrogen, to prevent the catalyst from coming into contact with air. youtube.comokpl.com
Sintered Metal Filters: For industrial-scale production, specialized filtration systems using sintered metal candles can be employed for safe and efficient catalyst recovery. okpl.comshinkaifilter.com
Once filtered, the catalyst is typically washed with a small amount of fresh solvent to recover any remaining product. youtube.com The filtrate, containing the dissolved 3-aminophthalic acid, is then carried forward to the next step of the synthesis. prepchem.comyoutube.com
Hydrogenation with Catalysts (e.g., Skeleton Nickel, Platinum Dioxide)
Complexation Reaction with Hydrochloric Acid for Hydrochloride Salt Formation
Following the reduction of the nitro group to form 3-aminophthalic acid, the next crucial step is the formation of the hydrochloride salt. This is achieved through a complexation reaction with hydrochloric acid (HCl). The formation of the hydrochloride salt is advantageous as it significantly improves the stability of the compound, preventing the degradation that 3-aminophthalic acid is prone to, especially during storage and transportation. google.com
The formation of this compound is achieved by adding a controlled amount of concentrated hydrochloric acid to the filtrate containing the newly synthesized 3-aminophthalic acid. google.com The reaction mixture is typically cooled to a low temperature (between -10°C and 10°C) before the dropwise addition of HCl. google.com A Chinese patent details several examples where the molar ratio of concentrated hydrochloric acid to the initial 3-nitrophthalic acid is varied, with ratios ranging from approximately 1.1:1 to 8:1. google.com After the addition of HCl, the mixture is stirred for a period, typically 2 to 3 hours, to ensure complete formation of the hydrochloride salt. google.com
Table 2: Stoichiometric HCl Addition Parameters
| Parameter | Value | Source |
|---|---|---|
| Reagent | Concentrated Hydrochloric Acid (12mol/L) | google.com |
| Molar Ratio (conc. HCl : 3-Nitrophthalic acid) | 1.1:1 to 8:1 | google.com |
| Reaction Temperature | -10°C to 10°C | google.com |
The pH of the solution plays a critical role in the crystallization and stabilization of this compound. After the reduction of 3-nitrophthalic acid and removal of the catalyst, the filtrate is acidified with concentrated hydrochloric acid to a specific pH range to induce crystallization. google.com One synthetic protocol specifies acidifying the filtrate to a pH of 3 to 4. google.com This controlled acidification ensures the protonation of the amino group, forming the stable hydrochloride salt which then precipitates out of the solution. google.comgoogle.com The formation of the hydrochloride salt is a key strategy to overcome the inherent instability of 3-aminophthalic acid. google.com
Post-Synthesis Purification Techniques
After the synthesis and precipitation of this compound, several purification steps are employed to isolate the final product with high purity. The most common initial step is filtration to separate the solid product from the reaction mixture. google.comgoogle.com This is often followed by washing the collected solid. beilstein-journals.org
For drying, methods such as vacuum drying at elevated temperatures (e.g., 30–60°C for 3–6 hours) are used. google.com Centrifugal drying is another technique employed to efficiently remove residual solvent and obtain the final solid product. google.com For further purification, recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be performed to improve the purity of the final compound.
Recrystallization from Ethanol/Water Mixtures
Recrystallization is a crucial step for purifying the synthesized this compound. The use of a mixed solvent system, particularly an ethanol/water mixture, has been found to be effective for this purpose.
The principle behind mixed solvent recrystallization lies in the differential solubility of the compound at varying temperatures and solvent compositions. Typically, the crude product is dissolved in a "good" solvent, in this case, ethanol, at an elevated temperature to create a saturated solution. mnstate.edu Subsequently, a "bad" solvent, water, in which the compound is less soluble, is added dropwise until the solution becomes cloudy, indicating the point of saturation. mnstate.edu
This technique of "super-saturation" allows for the slow and controlled formation of crystals as the solution cools. mnstate.edu Slow cooling promotes the formation of larger, purer crystals, as impurities are excluded from the growing crystal lattice. After cooling to room temperature and then further in an ice bath to maximize the yield, the purified crystals are collected by filtration. mnstate.edu
Table 1: Recrystallization Parameters
| Parameter | Details |
| Solvent System | Ethanol/Water |
| "Good" Solvent | Ethanol |
| "Bad" Solvent | Water |
| Process | Dissolution in hot ethanol followed by the addition of water to induce precipitation. |
| Outcome | Improved purity of this compound. |
Centrifugal Drying and Vacuum Drying
Following recrystallization and filtration, the isolated crystals of this compound must be thoroughly dried to remove residual solvents. A combination of centrifugal and vacuum drying is a common and efficient method. google.com
Centrifugal drying utilizes centrifugal force to mechanically remove the bulk of the solvent from the crystal surface. The wet solid is spun at high speed, forcing the liquid to pass through a filter medium, leaving the solid cake behind.
Vacuum drying is subsequently employed to remove the remaining solvent. The solid material is placed in a vacuum dryer, often a double-cone vacuum dryer, and subjected to reduced pressure. google.com This lowers the boiling point of the solvent, allowing for its evaporation at a lower temperature. This is particularly advantageous for heat-sensitive compounds. The process is typically carried out at temperatures ranging from 30-60°C for a period of 3-6 hours to ensure the complete removal of solvents and to obtain a dry, free-flowing powder. google.com
Table 2: Drying Process Parameters
| Drying Method | Temperature | Duration | Purpose |
| Centrifugal Drying | N/A | N/A | Bulk solvent removal. |
| Vacuum Drying | 30-60°C | 3-6 hours | Removal of residual solvent at low temperature. google.com |
Mechanistic Insights into Synthesis Reactions
The synthesis of this compound from 3-nitrophthalic acid involves the reduction of a nitro group to an amine. This transformation is a cornerstone of organic synthesis and can proceed through various mechanisms.
Nitro Group Reduction Mechanisms (e.g., Two-electron Transfer)
The reduction of a nitro group to an amine is a six-electron process that can occur through a radical pathway or via three successive two-electron steps. nih.gov The two-electron transfer mechanism, often facilitated by metal catalysts or enzymes, is a common route. nih.govnih.gov
In this mechanism, the nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to the amine. nih.gov The reduction of the nitroso intermediate is typically much faster than the initial reduction of the nitro group. nih.gov
Acid Activation and Nitrosonium Ion Formation
The reduction process is often initiated by acid activation. youtube.com In an acidic medium, the nitro group can be protonated. This protonation makes the nitro group more susceptible to reduction. The first two-electron reduction of the nitroaromatic compound leads to the formation of a nitroso intermediate with the elimination of a water molecule. nih.govnih.gov
Electron Transfer and Amine Conversion
Following the formation of the nitroso intermediate, a subsequent two-electron transfer reduces it to a hydroxylamino derivative. nih.gov The hydroxylamine (B1172632) intermediate is then further reduced by another two-electron transfer to yield the final amine product. nih.gov This final step in the sequence converts the hydroxylamino group to the amino group, completing the reduction.
Table 3: Intermediates in Two-Electron Nitro Group Reduction
| Step | Reactant | Product | Electrons Transferred |
| 1 | Nitro Group (Ar-NO₂) | Nitroso Group (Ar-NO) | 2 |
| 2 | Nitroso Group (Ar-NO) | Hydroxylamino Group (Ar-NHOH) | 2 |
| 3 | Hydroxylamino Group (Ar-NHOH) | Amino Group (Ar-NH₂) | 2 |
Steric Effects on Reaction Kinetics from Phthalic Acid Backbone
The structure of the starting material, 3-nitrophthalic acid, can influence the kinetics of the reduction reaction. The presence of two bulky carboxylic acid groups on the phthalic acid backbone introduces steric hindrance. ncert.nic.in
This steric hindrance can affect the approach of the reducing agent to the nitro group. The two adjacent carboxylic acid groups can sterically hinder the interaction of the nitro group with the catalyst surface or the reducing agent, potentially slowing down the reaction rate compared to a less substituted nitroarene. ncert.nic.in The ortho-positioning of the carboxylic acid groups relative to each other creates a more crowded environment around the nitro group at position 3. wikipedia.org This steric crowding can impact the orientation of the molecule on a catalyst surface, which is often a critical factor in catalytic hydrogenation reactions.
Optimization Parameters for Synthetic Yield and Purity
Achieving a high yield and purity of this compound hinges on the precise control of several key reaction parameters. These include temperature, the stoichiometric ratio of the reductant, and the concentration of the acids used throughout the process.
Temperature is a critical parameter in both the initial nitration and subsequent reduction stages, significantly influencing reaction rate, product distribution, and the prevalence of side reactions.
Nitration: The nitration of phthalic anhydride (B1165640) or phthalic acid is an exothermic reaction where temperature control is crucial for managing the regioselectivity and preventing the formation of unwanted byproducts. Different methodologies employ a wide range of temperatures to optimize the formation of 3-nitrophthalic acid over the 4-nitro isomer. Some methods advocate for low temperatures, such as 0–5°C, to minimize side reactions. Conversely, other established procedures carry out the nitration at significantly higher temperatures, ranging from 50°C to 130°C, to drive the reaction. google.com For instance, one method involves adding fuming nitric acid while maintaining a temperature of 100–110°C. orgsyn.org Another patented process specifies a range of 85°C to 110°C when using concentrated sulfuric acid as a solvent. google.com When sulfuric acid is omitted, a preferred temperature range is cited as 60°C to 85°C. googleapis.com
| Methodology | Precursor | Reagents | Optimal Temperature Range (°C) | Reference |
|---|---|---|---|---|
| Side-reaction minimization | Phthalic acid derivatives | Conc. HNO₃ | 0–5 | |
| Organic Syntheses Procedure | Phthalic anhydride | Fuming HNO₃, Conc. HNO₃, H₂SO₄ | 100–110 | orgsyn.org |
| Patented Process (with H₂SO₄) | Phthalic anhydride | Conc. HNO₃, Conc. H₂SO₄ | 85–110 | google.com |
| Patented Process (General) | Phthalic anhydride | Nitrating agent (e.g., HNO₃/H₂SO₄) | 50–110 | google.com |
| Patented Process (without H₂SO₄) | Phthalic acid/anhydride | ≥95% HNO₃ | 60–85 | googleapis.com |
Reduction: Temperature control is equally important during the reduction of 3-nitrophthalic acid to 3-aminophthalic acid. In catalytic hydrogenation processes, temperature affects both the rate of conversion and the selectivity towards the desired primary amine. nih.gov Studies have shown that while higher temperatures (e.g., 80°C) can increase the conversion rate of the starting material, they may also lead to the formation of byproducts, thus reducing selectivity. nih.gov In contrast, lower temperatures (e.g., 30°C) can yield higher selectivity for the primary amine but at the cost of a moderate conversion rate. nih.gov
For reductions using chemical reagents like hydrazine (B178648) hydrate (B1144303), the reaction is often heated to near reflux (around 95°C) for several hours to ensure the reaction goes to completion. google.com In the final step of forming the hydrochloride salt after hydrogenation, the reaction mixture is typically cooled significantly, with temperatures ranging from -5°C to 10°C, before the dropwise addition of concentrated hydrochloric acid. google.com
The stoichiometry of the reducing agent is a decisive factor in the complete and efficient conversion of the nitro group of 3-nitrophthalic acid into an amino group. An insufficient amount of reductant will result in an incomplete reaction and a lower yield, while an excessive amount can be economically inefficient and may complicate the purification process.
Different reduction methods necessitate different stoichiometric considerations:
Metal/Acid Reduction: In classical methods using a metal and acid, such as tin (Sn) and hydrochloric acid (HCl), an excess of the metal reductant is often used to ensure the complete conversion of the nitro-to-amine group.
Hydrazine Hydrate Reduction: When using hydrazine hydrate in the presence of an iron trichloride/carbon catalyst, the molar ratio of 3-nitrophthalic acid to hydrazine hydrate is critical. Research indicates that a molar ratio between 1:1.5 and 1:3.5 is effective, with an optimal range identified as 1:2.5 to 1:3.5 for achieving high yields (up to 95%) and purity (≥96%). google.com
| Reducing Agent | Catalyst | 3-Nitrophthalic Acid : Reductant (Molar Ratio) | Reported Yield/Purity | Reference |
|---|---|---|---|---|
| Hydrazine Hydrate (80%) | FeCl₃/C | 1 : 1.5–3.5 | - | google.com |
| Hydrazine Hydrate (80%) | FeCl₃/C | 1 : 2.5–3.5 (Optimal) | Yield: 95%, Purity: ≥96% | google.com |
| Hydrazine Hydrate (80%) | FeCl₃/C | ~1 : 2.5 (Example) | Yield: 93%, Purity: 96.42% | google.com |
Catalytic Hydrogenation: In catalytic hydrogenation, the "reductant" is hydrogen gas. The key parameter is not stoichiometry in the traditional sense but rather the pressure of the hydrogen gas and the amount of catalyst used. A typical procedure involves filling the reaction vessel with hydrogen to a pressure of 0.2 MPa. google.com The efficiency of the reduction is highly dependent on the catalyst activity and reaction conditions rather than the amount of hydrogen, which is typically supplied in great excess.
The concentration of acids used in both the nitration and the final salt formation steps has a profound impact on the reaction's outcome, including yield and product stability.
Nitration Stage: The nitrating mixture's composition is a key optimization parameter. The process often involves a combination of nitric acid and sulfuric acid.
Mixed Acid Systems: A common laboratory-scale method uses a mixture of fuming nitric acid (sp. gr. 1.51) and concentrated sulfuric acid (sp. gr. 1.84) to nitrate (B79036) phthalic anhydride. orgsyn.org This is followed by the addition of concentrated nitric acid (sp. gr. 1.42). orgsyn.org A patented industrial process also utilizes highly concentrated acids, specifying 98-100% concentrated sulfuric acid as a solvent and 98-100% concentrated nitric acid as the nitrating agent. google.com The sulfuric acid acts as a catalyst and solvent, facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile.
Sulfuric Acid-Free Systems: To simplify the process and avoid the use of sulfuric acid, alternative methods have been developed. One such process uses nitric acid with a concentration of at least 95%, and preferably 97-99% by weight, as both the reactant and the solvent. googleapis.com This method can achieve yields greater than 90%. googleapis.com
Reduction and Salt Formation Stage: In the final step, the concentration of hydrochloric acid is critical for the quantitative conversion of 3-aminophthalic acid into its more stable hydrochloride salt. google.com Following the reduction of the nitro group, concentrated hydrochloric acid (e.g., 12mol/L) is added to the filtrate. google.com The use of concentrated acid ensures the complete protonation of the highly basic amino group to form the ammonium (B1175870) salt. Some methodologies also note that using HCl gas can facilitate this protonation and further stabilize the final product. This step is crucial as 3-aminophthalic acid itself can be unstable and prone to degradation, while the hydrochloride dihydrate salt form offers enhanced stability and improved crystallinity, which is advantageous for storage, handling, and transportation. google.com
Advanced Characterization Techniques for 3 Aminophthalic Acid Hydrochloride
Spectroscopic Analysis Methodologies
Spectroscopic techniques are instrumental in elucidating the structural features of 3-Aminophthalic acid hydrochloride.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. mdpi.com
¹H-NMR (Proton NMR) analysis of this compound reveals distinct signals corresponding to the aromatic protons and the amine and carboxylic acid protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the precise assignment of each proton within the molecule's framework. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, characteristic of a substituted benzene (B151609) ring. The protons of the amine group (as an ammonium (B1175870) salt) and the carboxylic acid groups will exhibit exchangeable protons, often appearing as broad singlets.
A combination of 1D (¹H, ¹³C, DEPT) and 2D NMR techniques (such as COSY, HSQC, and HMBC) can be employed for a complete and unambiguous assignment of all proton and carbon signals, solidifying the structural confirmation of this compound. mdpi.com
Below is a representative table of expected NMR data for a related compound, which illustrates the type of information obtained from such analyses.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 (multiplet) | 115 - 140 |
| C-NH₃⁺ | - | 145 - 155 |
| C-COOH | - | 165 - 175 |
| NH₃⁺ | Broad singlet | - |
| COOH | Broad singlet | - |
| Note: Actual chemical shifts can vary depending on the solvent and concentration. |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule. rjpn.orgnih.gov When a sample of this compound is irradiated with infrared light, its molecular bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a unique "molecular fingerprint". nih.gov
The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups:
O-H Stretch (Carboxylic Acid): A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in the carboxylic acid groups.
N-H Stretch (Ammonium Salt): The presence of the protonated amine (ammonium) group gives rise to stretching vibrations in the range of 3000-3200 cm⁻¹. These may overlap with the broad O-H band.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak between 1700 cm⁻¹ and 1730 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid groups.
C=C Stretch (Aromatic Ring): Aromatic ring C=C stretching vibrations typically appear as multiple bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration of the C-N bond is usually found in the 1250-1350 cm⁻¹ range.
The following table summarizes the expected FTIR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Ammonium Salt | N-H Stretch | 3000 - 3200 |
| Carboxylic Acid | C=O Stretch | 1700 - 1730 (strong) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Amine | C-N Stretch | 1250 - 1350 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can be used to assess purity. Molecules containing chromophores, such as the benzene ring in this compound, absorb UV or visible light, promoting electrons from a ground electronic state to a higher energy excited state.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. These absorptions are due to π → π* transitions. The position and intensity of the maximum absorption wavelength (λmax) can be influenced by the solvent polarity and pH. This technique is also valuable for quantitative analysis and for detecting impurities that may possess different chromophoric systems and thus absorb at different wavelengths. For instance, the presence of unreacted 3-nitrophthalic acid, a potential precursor, would likely introduce a distinct absorption feature. google.com
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for verifying the molecular weight of this compound and for identifying potential impurities.
In a typical mass spectrometry experiment, the compound is ionized, and the resulting ions are separated according to their m/z ratio. For this compound, the molecular weight of the free base (3-aminophthalic acid) is 181.15 g/mol . nih.gov The hydrochloride salt would be expected to show a corresponding molecular ion peak or a prominent fragment ion corresponding to the protonated free base. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.
MS is also highly sensitive for detecting and identifying impurities, as they will appear as separate signals in the mass spectrum, allowing for an assessment of the sample's purity.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. carleton.edunus.edu.sg XPS is particularly useful for analyzing the surface chemistry of a sample. carleton.edu
For this compound, XPS can be used to:
Confirm Elemental Composition: By identifying the characteristic core-level electron binding energies of carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and chlorine (Cl 2p), XPS can verify the presence of all expected elements.
Determine Oxidation States: The precise binding energy of an element is sensitive to its chemical environment and oxidation state. uic.edu For example, the N 1s spectrum can distinguish between the protonated amine (ammonium, -NH₃⁺) and any unprotonated amine (-NH₂) groups. Similarly, the C 1s spectrum can be deconvoluted to identify carbons in different functional groups, such as the carboxylic acid carbons (O-C=O) and the aromatic carbons. uic.edu The Cl 2p spectrum would confirm the presence of chloride ions.
| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |
| Carbon | C 1s | 284 - 289 | Aromatic C-C, C-N, C-COOH |
| Nitrogen | N 1s | 399 - 402 | Amine (-NH₂) vs. Ammonium (-NH₃⁺) |
| Oxygen | O 1s | 531 - 534 | Carboxylic acid (C=O, C-O) |
| Chlorine | Cl 2p | 198 - 200 | Chloride ion (Cl⁻) |
Crystallographic and Thermal Analysis
Beyond spectroscopic methods, crystallographic and thermal analysis techniques provide essential information about the solid-state structure and stability of this compound.
X-ray crystallography can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice of this compound. This provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For the dihydrate form, crystallography would confirm the location of the water molecules within the crystal structure. nih.gov
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of the compound. americanpharmaceuticalreview.comnih.gov
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound dihydrate, a TGA thermogram would show a weight loss corresponding to the loss of two water molecules at a specific temperature range, followed by decomposition at higher temperatures.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can identify melting points, decomposition temperatures, and other phase transitions. The DSC curve for this compound would show an endothermic peak corresponding to its melting and/or decomposition.
These thermal analysis methods are critical for determining the compound's thermal stability and for understanding its behavior at elevated temperatures.
X-ray Diffraction (XRD) for Crystal Structure and Hydrate (B1144303) Stoichiometry
X-ray Diffraction (XRD) stands as a definitive method for determining the solid-state structure of this compound. nih.gov This technique provides detailed information about the arrangement of atoms within the crystal lattice and the parameters of the unit cell. nih.gov A primary application of XRD in the analysis of this compound is to resolve its crystal structure and determine its hydrate stoichiometry. It allows researchers to unequivocally distinguish between different solid forms, such as the anhydrous state and various hydrated forms. For instance, XRD is crucial in confirming the presence of the commonly available this compound dihydrate, which incorporates two water molecules into its crystal structure. scbt.com Powder X-ray Diffraction (PXRD), a common variant of the technique, is particularly useful for this purpose and can also be applied to analyze mixtures of solids. nih.gov
Thermogravimetric Analysis (TGA) for Thermal Stability and Hydrate Detection
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature. researchgate.netresearchgate.net It is a key tool for evaluating the thermal stability of this compound and for detecting and quantifying its water of hydration. nih.gov When a sample of the hydrated compound is heated, TGA records a distinct mass loss corresponding to the evaporation of the water molecules. For this compound dihydrate, a weight loss of approximately 10-12% is expected, which corresponds to the removal of the two water molecules. This initial mass loss event is followed by further decomposition at higher temperatures as the organic structure breaks down.
Table 1: TGA Findings for this compound Dihydrate
| Analytical Finding | Description | Typical Value/Observation | Reference |
|---|---|---|---|
| Hydrate Detection | Initial weight loss step upon heating, corresponding to the loss of bound water molecules. | Approx. 10–12% weight loss for the dihydrate form. | |
| Thermal Stability | The temperature at which the compound begins to decompose after dehydration. | Decomposition occurs at temperatures above the water loss step. | researchgate.net |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. researchgate.nettainstruments.com This method is used to detect and analyze thermal transitions, such as melting, crystallization, and glass transitions, which manifest as endothermic or exothermic peaks in the DSC thermogram. nih.govtainstruments.com For this compound, DSC analysis can identify the energy changes associated with the loss of water molecules (desolvation) and the melting point of the anhydrous form, followed by its decomposition. nih.gov The data obtained from DSC complements TGA results by providing energetic information about the observed physical and chemical changes upon heating. nih.govresearchgate.net
Table 2: Thermal Events Detectable by DSC for this compound
| Thermal Event | Type of Transition | Description | Reference |
|---|---|---|---|
| Desolvation/Dehydration | Endothermic | Heat absorbed by the sample to release bound water molecules from the crystal lattice. | nih.gov |
| Melting | Endothermic | Heat absorbed as the compound transitions from a solid to a liquid state. | tainstruments.com |
| Decomposition | Exothermic/Endothermic | Heat released or absorbed as the chemical structure breaks down at higher temperatures. | tainstruments.com |
Chromatographic Purity Assessment
Chromatographic methods are indispensable for assessing the purity of this compound by separating it from potential impurities, such as starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet-visible (UV/Vis) detector is a primary technique for determining the purity of this compound. nih.govnih.govresearchgate.net This method offers high resolution and sensitivity for separating and quantifying the main component and any impurities that absorb UV light. google.com The principle involves injecting a solution of the sample into a column containing a stationary phase, through which a liquid mobile phase is pumped, allowing for the separation of components based on their differential interactions with the two phases.
A common approach for the analysis of 3-Aminophthalic acid is a reversed-phase (RP) HPLC method. sielc.com This typically employs a C18 column as the stationary phase, which is a nonpolar phase suitable for retaining small molecules like the analyte. sielc.combujnochem.com The mobile phase is generally a mixture of an aqueous buffer and an organic solvent. sielc.com A phosphate (B84403) buffer is often used to maintain a consistent and low pH (e.g., pH 2-3), which helps to ensure reproducible retention times and good peak shape by suppressing the ionization of silanol (B1196071) groups on the column and protonating the analyte's amino group. hplc.euyoutube.com Acetonitrile is a frequently chosen organic solvent that is mixed with the buffer to control the elution strength of the mobile phase. sielc.comresearchgate.net
Table 3: Typical HPLC Parameters for Purity Analysis
| Parameter | Selection | Purpose | Reference |
|---|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 | Provides a nonpolar surface for retaining the analyte and related substances. | sielc.combujnochem.com |
| Mobile Phase (Aqueous) | Phosphate Buffer | Controls pH to ensure consistent ionization state of the analyte and good peak shape. | hplc.euyoutube.com |
| Mobile Phase (Organic) | Acetonitrile (MeCN) | Mixed with the aqueous buffer to adjust the solvent strength and control retention time. | sielc.comresearchgate.net |
| Detection | UV/Vis Spectrophotometry | Monitors the column eluent for UV-absorbing compounds. | nih.govgoogle.com |
Ion Chromatography for Counterion Quantification
While HPLC is used to assess the purity of the main organic molecule, Ion Chromatography (IC) is a specialized technique employed to quantify the inorganic counterion, in this case, chloride (Cl⁻). shimadzu.com The accurate quantification of the counterion is important, as its stoichiometry affects the compound's molecular weight and can influence its physicochemical properties. shimadzu.com IC separates ions based on their affinity for an ion-exchange resin in the column. thermofisher.com For anion analysis, such as chloride, the separation is often followed by suppressed conductivity detection, which lowers the background conductivity of the eluent to achieve high sensitivity for the analyte ions. shimadzu.comthermofisher.comnih.gov
Table 4: Principles of Ion Chromatography for Chloride Counterion Analysis
| Component | Function | Description | Reference |
|---|---|---|---|
| Separation Mechanism | Ion Exchange | Chloride anions are separated from other ions based on their interaction with a stationary phase containing fixed positive charges (anion exchanger). | thermofisher.com |
| Detection | Suppressed Conductivity | After separation, a suppressor device chemically reduces the conductivity of the eluent, enhancing the signal-to-noise ratio for the chloride ions. | shimadzu.comnih.gov |
| Application | Quantification | Provides an accurate measurement of the chloride content, confirming the correct salt form and stoichiometry of the hydrochloride compound. | shimadzu.com |
Elemental Analysis for Composition Confirmation
Elemental analysis is a fundamental technique for the characterization of chemical compounds, providing quantitative information on the elemental composition of a sample. For this compound, this method is crucial for verifying its empirical formula, assessing its purity, and confirming its hydration state. The analysis determines the percentage by weight of key elements—carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl)—within the molecule. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula.
The theoretical composition is calculated based on the molecular formula and the atomic weights of the constituent atoms. It is important to consider that this compound can exist in different forms, most commonly as an anhydrous salt (C₈H₈ClNO₄) and a dihydrate (C₈H₇NO₄·HCl·2H₂O). thermofisher.comfishersci.ca The presence of water of hydration significantly alters the expected elemental percentages.
Theoretical Elemental Composition
The theoretical elemental percentages for both the anhydrous and dihydrate forms of this compound are calculated to provide a baseline for experimental comparison.
Anhydrous this compound: With a molecular formula of C₈H₈ClNO₄ and a molecular weight of approximately 217.60 g/mol , the theoretical composition is determined. fishersci.ca
This compound Dihydrate: The dihydrate form has a molecular formula of C₈H₇NO₄·HCl·2H₂O, leading to a molecular weight of about 253.65 g/mol . thermofisher.com The theoretical values for the dihydrate are distinct, with notable differences in the percentages of hydrogen and the inclusion of oxygen from the water molecules.
The data below outlines the theoretical elemental composition for both forms.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Anhydrous Form (C₈H₈ClNO₄) | Dihydrate Form (C₈H₇NO₄·HCl·2H₂O) |
| Formula Weight ( g/mol ) | 217.60 | 253.65 |
| Carbon (C) | 44.13% | 37.88% |
| Hydrogen (H) | 3.70% | 4.77% |
| Chlorine (Cl) | 16.29% | 13.98% |
| Nitrogen (N) | 6.44% | 5.52% |
| Oxygen (O) | 29.41% | 37.85% |
Research Findings and Interpretation
In a research setting, a sample of synthesized this compound would be analyzed using an elemental analyzer. This instrument combusts the sample under controlled conditions, and the resulting gases (such as CO₂, H₂O, and N₂) are quantitatively measured to determine the elemental percentages.
For a high-purity sample, the experimental results are expected to be in close agreement with the theoretical values, typically within a narrow margin of ±0.4%. For instance, a 2015 patent describing a scalable synthesis method reported achieving a purity of over 98%, which would be confirmed by such analytical techniques. If experimental data for a sample aligns with the values for the dihydrate form, it confirms the presence of two water molecules per molecule of the hydrochloride salt. Conversely, a match with the anhydrous data would indicate the absence of water of hydration. Any significant deviation from the theoretical values could suggest the presence of impurities, residual solvents, or an incorrect structural assignment.
Therefore, elemental analysis serves as a definitive method for confirming the molecular formula and is a critical component of the comprehensive characterization of this compound, ensuring the material's identity and purity for subsequent research and application.
Chemical Reactivity and Derivatization of 3 Aminophthalic Acid Hydrochloride
Overview of Key Reaction Types
The chemical behavior of 3-aminophthalic acid hydrochloride is characterized by oxidation, reduction, and substitution reactions.
Oxidation Reactions (e.g., to 3-nitrophthalic acid)
3-Aminophthalic acid can be oxidized to form 3-nitrophthalic acid. This transformation is a key step in the synthesis of luminol (B1675438), a chemiluminescent substance. wikipedia.orgupb.ro The oxidation process can be achieved using various oxidizing agents, including hydrogen peroxide, often with a catalyst like iron. In the well-known luminol reaction, which is used in forensics to detect blood, the iron in hemoglobin catalyzes the oxidation of luminol, resulting in the formation of an excited-state 3-aminophthalate (B1234034) that emits blue light. wikipedia.org
The synthesis of 3-nitrophthalic acid itself can be accomplished through the nitration of phthalic acid or phthalic anhydride (B1165640), or by the oxidation of α-nitronaphthalene. upb.roorgsyn.org
Reduction Reactions (as part of synthesis)
The synthesis of 3-aminophthalic acid and its hydrochloride salt typically involves the reduction of a nitro group. nbinno.com A common starting material for this process is 3-nitrophthalic acid. nbinno.comgoogle.com The reduction of the nitro group to an amino group can be carried out using several methods, including:
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C), platinum oxide, or skeleton nickel. nbinno.comgoogle.comprepchem.com The reaction is typically performed under pressure in a suitable solvent. google.com
Chemical Reduction: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like iron(III) chloride on activated carbon can also be used to reduce the nitro group. google.com This method has been reported to produce high yields and purity. google.com
Following the reduction, the addition of concentrated hydrochloric acid leads to the formation of this compound. google.com The hydrochloride salt form is noted to be more stable than the free amino acid, which can be prone to degradation, making it more suitable for storage and transportation. google.com
Substitution Reactions Involving the Amino Group
The amino group of 3-aminophthalic acid is a key site for substitution reactions, allowing for the synthesis of a wide array of derivatives. libretexts.org While the amine group itself is not a good leaving group in nucleophilic substitution reactions, its reactivity can be enhanced. libretexts.org
One common type of substitution is acylation, where an acyl group is introduced. This can be achieved by reacting 3-aminophthalic acid with acyl chlorides.
Another important reaction is the Gabriel synthesis, which provides a method for preparing primary amines from alkyl halides. libretexts.org This involves the use of a phthalimide (B116566) anion as a nucleophile. libretexts.org The phthalimide anion can be generated from phthalic acid derivatives and can then react with an alkyl halide. libretexts.org Subsequent hydrolysis of the resulting N-alkylphthalimide yields the primary amine. libretexts.org
Formation of Derivatives for Enhanced Activity and Reactivity
The functional groups of 3-aminophthalic acid allow for its derivatization to create compounds with enhanced biological activity and chemical reactivity. nbinno.commdpi.com
Synthesis of Schiff Bases from Amino Acids
Schiff bases, which contain a C=N double bond (imine or azomethine group), are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. science.govekb.eg The amino group of 3-aminophthalic acid can react with various aldehydes and ketones to form Schiff base derivatives. science.gov These reactions are often carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by acids. ekb.egnih.gov
Schiff bases are versatile compounds with a broad range of applications, including as intermediates in organic synthesis and as ligands for metal complexes. mdpi.com They are also known to exhibit a variety of biological activities. science.govmdpi.com For instance, Schiff bases derived from other amino acids and their metal complexes have been studied for their antimicrobial and antitumor properties. science.gov
Chelation with Metal Ions and Complex Formation
The presence of both carboxyl and amino groups makes 3-aminophthalic acid an effective chelating agent, capable of forming stable complexes with various metal ions. ontosight.aimultiplexgroup.com Chelation involves the formation of coordinate bonds between a central metal ion and a ligand, which in this case is the 3-aminophthalic acid molecule. youtube.com The amino and carboxyl groups can act as donor atoms, providing lone pairs of electrons to the metal ion. multiplexgroup.com
This ability to form metal complexes is a key feature of many amino acids and their derivatives. multiplexgroup.comnih.gov The formation of these complexes can enhance the bioavailability of metal ions and can also lead to compounds with specific biological or chemical properties. multiplexgroup.comnih.gov The stability and structure of these complexes depend on factors such as the nature of the metal ion, its size, and charge. nih.gov For example, ligands that can form multiple bonds with the metal ion, known as polydentate ligands, tend to form very stable complexes, a phenomenon known as the chelate effect. youtube.com
The complexation of metal ions is crucial in many biological systems, where metalloproteins play vital roles. nih.gov The study of metal complexes with ligands like 3-aminophthalic acid can provide insights into these biological processes and can also lead to the development of new therapeutic agents or catalysts. nih.gov
Mechanistic Studies of Chemical Transformations
The chemical transformations of this compound and its parent compound, 3-aminophthalic acid, have been the subject of various mechanistic studies. These investigations are crucial for understanding its formation, its role in significant chemical reactions, and its derivatization for analytical purposes.
Mechanism of Formation via Reduction of 3-Nitrophthalic Acid
The primary route for synthesizing 3-aminophthalic acid, which is then converted to its hydrochloride salt, is through the reduction of 3-nitrophthalic acid. The mechanism of this reduction can proceed via several pathways, with catalytic hydrogenation and metal/acid reduction being common methods.
In catalytic hydrogenation, 3-nitrophthalic acid is treated with hydrogen gas in the presence of a metal catalyst, such as platinum oxide or skeleton nickel. google.comprepchem.com The reaction is typically carried out in a solvent like methanol (B129727) or a mixture of organic solvents under pressure. google.comprepchem.com The process involves the following general steps:
Adsorption: Both the 3-nitrophthalic acid and hydrogen molecules are adsorbed onto the surface of the catalyst.
Hydrogenation: The nitro group (-NO₂) is stepwise reduced to the amino group (-NH₂). This involves the formation of nitroso and hydroxylamine (B1172632) intermediates.
Desorption: The final product, 3-aminophthalic acid, desorbs from the catalyst surface.
Another common method involves the use of a metal in an acidic medium, such as tin and hydrochloric acid (Sn/HCl). The proposed mechanism for this reduction is a two-electron transfer process:
Acid Activation: The hydrochloric acid protonates the nitro group of the 3-nitrophthalic acid, making it more susceptible to reduction.
Electron Transfer: The metal, in this case, tin (Sn), donates electrons to the protonated nitro group, leading to its reduction to an amino group.
Following the reduction, the addition of concentrated hydrochloric acid leads to the formation of this compound dihydrate, which is often preferred due to its increased stability for storage and transportation. google.com
Table 1: Mechanistic Details of 3-Nitrophthalic Acid Reduction
| Reduction Method | Reagents & Catalysts | Key Mechanistic Features | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Platinum Oxide or Skeleton Nickel | Stepwise reduction via nitroso and hydroxylamine intermediates on the catalyst surface. | google.comprepchem.com |
| Metal/Acid Reduction | Sn/HCl | Two-electron transfer mechanism involving acid activation of the nitro group followed by electron donation from the metal. | |
| Hydrazine Hydrate Reduction | Hydrazine Hydrate, FeCl₃/Carbon | Reduction of the nitro group to an amino group using hydrazine hydrate as the reducing agent, catalyzed by an iron salt. | google.com |
Mechanism of Chemiluminescence
3-Aminophthalate, the anion of 3-aminophthalic acid, is the light-emitting species in the well-known chemiluminescence of luminol. wikipedia.orgwikipedia.orgresearchgate.net The mechanism of this light-producing reaction is complex and occurs in multiple steps, particularly in aqueous alkaline solutions with an oxidizing agent like hydrogen peroxide and a catalyst, often an iron compound. wikipedia.orgwikipedia.org
The generally accepted mechanism involves the following key transformations:
Deprotonation: In a basic solution, luminol loses protons to form a dianion. fscj.edu
Oxidation: The luminol dianion is oxidized by an agent such as hydrogen peroxide, often catalyzed by transition metal ions like iron (present in hemoglobin, which is why luminol is used in forensics) or cobalt. wikipedia.orgwikipedia.orgnih.gov This oxidation leads to the loss of nitrogen gas.
Formation of an Endoperoxide: An unstable cyclic peroxide intermediate, specifically a 1,2-dioxane-3,6-dione dianion, is formed. wikipedia.org
Chemiexcitation and Relaxation: This endoperoxide decomposes, resulting in the formation of the 3-aminophthalate dianion in an electronically excited state (a singlet excited state, S1). wikipedia.orgfscj.edu As this excited molecule relaxes to its lower energy ground state, it releases a photon of light, typically in the blue region of the visible spectrum (around 425 nm). wikipedia.org
Studies have also investigated the chemiluminescence of the 3-aminophthalic acid anion itself in the presence of hydrogen peroxide and a cobalt(II) catalyst, noting its similarity to the luminol system but with a lower background signal. researchgate.netnih.gov The proposed mechanism in this case involves the interaction between the 3-aminophthalic acid anion and singlet oxygen. researchgate.netnih.gov
Table 2: Key Stages in Luminol Chemiluminescence Leading to 3-Aminophthalate Emission
| Stage | Description | Key Species Involved | Reference |
|---|---|---|---|
| Activation | Luminol is deprotonated in a basic solution. | Luminol, Hydroxide ions | fscj.edu |
| Oxidation | The luminol dianion is oxidized, leading to the loss of N₂. | Luminol dianion, Hydrogen peroxide, Catalyst (e.g., Fe³⁺, Co²⁺) | wikipedia.orgwikipedia.org |
| Intermediate Formation | A high-energy cyclic endoperoxide is formed. | 1,2-dioxane-3,6-dione dianion | wikipedia.org |
| Light Emission | The endoperoxide decomposes to an excited state of 3-aminophthalate, which emits a photon upon relaxation. | Excited 3-aminophthalate dianion, Ground state 3-aminophthalate dianion, Photon (light) | wikipedia.orgfscj.edu |
Mechanism of Derivatization Reactions
This compound, containing a primary amino group, can undergo derivatization reactions typical of primary amines. A notable example is the reaction with o-phthaldialdehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol. This reaction is widely used for the sensitive detection of amino acids and other primary amines via high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.net
The mechanism involves the following steps:
Initial Reaction: The primary amino group of 3-aminophthalic acid reacts with one of the aldehyde groups of OPA.
Thiol Addition: The thiol then adds to the other aldehyde group.
Cyclization: An intramolecular cyclization occurs, leading to the formation of a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative.
The stability of these fluorescent derivatives can be influenced by factors such as the reaction time, the specific thiol used, and the composition of the reagent mixture. researchgate.net
Industrial and Other Scientific Research Applications
Precursor in Organic Synthesis
3-Aminophthalic acid hydrochloride is a versatile precursor in organic synthesis due to its bifunctional nature, possessing both an amino group and two carboxylic acid groups. These functional groups allow it to serve as a foundational building block for a variety of more complex molecules. The hydrochloride salt form enhances the compound's stability, making it more suitable for storage and handling in industrial applications compared to the free acid, which can be unstable and prone to degradation. researchgate.net A common synthetic route to produce 3-aminophthalic acid involves the reduction of 3-nitrophthalic acid. nbinno.comprepchem.com
3-Aminophthalic acid and its derivatives are important intermediates in the pharmaceutical industry. nbinno.comgoogle.com A notable application is in the synthesis of immunomodulatory drugs, such as pomalidomide (B1683931), an analogue of thalidomide (B1683933) used in the treatment of multiple myeloma. diva-portal.org In the synthesis of pomalidomide and its derivatives, 3-aminophthalic anhydride (B1165640), which can be derived from 3-aminophthalic acid, is condensed with other chemical moieties to construct the final complex structure. patsnap.com For instance, one synthetic route involves the reduction of 3-nitrophthalic anhydride to 3-aminophthalic anhydride, which is then coupled with 3-aminopiperidine-2,6-dione (B110489) hydrochloride to yield pomalidomide. diva-portal.org
| Precursor | Reagents/Conditions | Product | Reference |
| 3-Aminophthalic anhydride | 3-Aminopiperidine-2,6-dione, EDC, DMAP | Pomalidomide derivatives | patsnap.com |
| 3-Nitrophthalic anhydride | L-glutamine, then reduction | Pomalidomide | diva-portal.org |
Table 1: Examples of 3-Aminophthalic Acid Derivatives in Pharmaceutical Synthesis.
While some sources suggest a role for 3-aminophthalic acid in the synthesis of local anesthetics, a direct synthetic pathway from this compound to common local anesthetics like procaine (B135) is not well-documented in prominent chemical literature. nbinno.com The synthesis of procaine, for example, typically starts from 4-nitrobenzoic acid. wikipedia.org However, it is relevant to note that an isomer of 3-aminophthalic acid, 2-aminobenzoic acid (anthranilic acid), is a well-known precursor in the synthesis of various pharmaceuticals, including some local anesthetics. ijpsjournal.comnih.gov Anthranilic acid itself can be produced industrially from phthalic anhydride, a related aromatic dicarboxylic acid derivative. wikipedia.org The structural similarity and shared origins from phthalic acid derivatives highlight the importance of aminobenzoic acids as a class in medicinal chemistry.
The chemical structure of 3-aminophthalic acid, featuring an aromatic ring with both amino and carboxylic acid functional groups, makes it a suitable building block for the synthesis of various dyes and pigments. nbinno.comgoogle.com The amino group can be diazotized and then coupled with other aromatic compounds to form azo dyes, which constitute a large and important class of colored compounds used in the textile and other industries. nih.govunb.ca The carboxylic acid groups can be used to modify the solubility and binding properties of the dye molecules to different substrates. While it is cited as an important intermediate for dyes, specific, widely commercialized examples of dyes derived directly from 3-aminophthalic acid are not as commonly documented as those from other isomers like 5-aminoisophthalic acid. google.comnih.gov
3-Aminophthalic acid and its anhydride derivative are utilized as monomers in the synthesis of high-performance polymers, particularly polyimides. google.comresearchgate.net Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties. youtube.com The synthesis of polyimides typically involves a polycondensation reaction between a dianhydride and a diamine. 3-Aminophthalic anhydride can act as a unique monomer in this process. Its anhydride group can react with a diamine, while its amino group can react with a dianhydride, allowing for the creation of complex polymer architectures. google.com This can be used to introduce specific functionalities or to modify the properties of the resulting polymer. The use of aminophthalic anhydrides can lead to the formation of polymers with terminal amino groups, which can be useful for further reactions or for tailoring the polymer's surface properties. google.com
| Monomer 1 | Monomer 2 | Polymer Type | Reference |
| 3-Aminophthalic Anhydride | Diamine / Dianhydride | Polyimide | google.com |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | Aromatic Diamines | Polyimide | researchgate.net |
Table 2: Use of Aminophthalic Acid Derivatives in Polymer Synthesis.
Chemiluminescent Assays and Mechanisms
3-Aminophthalic acid is fundamentally important in the field of chemiluminescence, as it is the light-emitting species (luminophore) in the well-known luminol (B1675438) reaction. patsnap.comwikipedia.org The chemiluminescence of luminol is a process where light is produced from a chemical reaction at room temperature. patsnap.com This reaction is widely used in forensic science to detect trace amounts of blood, as the iron in hemoglobin acts as a catalyst. patsnap.comwikipedia.org
The mechanism involves the oxidation of luminol in an alkaline solution, typically with hydrogen peroxide and a catalyst. wikipedia.org This oxidation process leads to the formation of an unstable peroxide intermediate. libretexts.org This intermediate then decomposes, releasing nitrogen gas and forming 3-aminophthalate (B1234034) in an electronically excited state. diva-portal.orglibretexts.org As the excited 3-aminophthalate molecule relaxes to its lower energy ground state, it releases the excess energy as a photon of light, producing a characteristic blue glow with a maximum emission wavelength of approximately 425 nm. researchgate.netwikipedia.orglibretexts.org
Studies have also investigated the chemiluminescence of the 3-aminophthalic acid anion itself in the presence of an oxidizing system like hydrogen peroxide and a cobalt(II) catalyst. researchgate.netnih.gov These studies have shown that the 3-aminophthalic acid anion is highly chemiluminescent on its own, exhibiting a kinetic profile similar to that of luminol but with a lower background signal. researchgate.net The emission spectrum of luminol chemiluminescence in an aqueous solvent is identical to the photoexcited fluorescence of the 3-aminophthalate dianion. researchgate.net
| Parameter | Value | Reference |
| Emission Maximum (Aqueous) | ~425 nm | wikipedia.orglibretexts.org |
| Emitting Species | Excited-state 3-aminophthalate | diva-portal.orglibretexts.org |
| Quantum Yield (White reaction) | ~0.012 E/mol | researchgate.net |
Table 3: Spectroscopic Data for 3-Aminophthalate in Luminol Chemiluminescence.
Chemiluminescence of 3-Aminophthalic Acid Anion with Hydrogen Peroxide-Cobalt(II) System
The 3-aminophthalic acid anion, the light-emitting species in the well-known luminol chemiluminescence reaction, has been studied for its own luminescent properties. nih.gov Research indicates that the 3-aminophthalic acid anion is highly chemiluminescent when reacting directly within a hydrogen peroxide-cobalt(II) system. nih.govresearchgate.net This intrinsic chemiluminescence is significant because it occurs in a typical oxidizing system known to facilitate light-emitting reactions. researchgate.net One notable advantage of the 3-aminophthalic acid anion system compared to luminol is that it exhibits a much lower background signal, which can be advantageous in analytical applications requiring high sensitivity. nih.govresearchgate.net
Kinetic Profile and Emission Wavelength Analysis
The kinetic profile of the chemiluminescent reaction between the 3-aminophthalic acid anion, hydrogen peroxide, and cobalt(II) demonstrates a notable similarity to the reaction kinetics of luminol under similar conditions. nih.govresearchgate.net This suggests that the fundamental steps governing the rate of the light-producing reaction are comparable.
In terms of light emission, the peak wavelength of the chemiluminescence from the 3-aminophthalic acid anion system is also analogous to that of luminol. researchgate.net The emission maximum for luminol-based reactions is consistently reported to be around 425 nm, which corresponds to a vibrant blue glow. researchgate.net The excited-state 3-aminophthalate, generated during the reaction, is the species responsible for this light emission. researchgate.net
| Parameter | Observation | Reference |
| Kinetic Profile | Similar to luminol reaction | nih.govresearchgate.net |
| Peak Emission Wavelength | Similar to luminol, approx. 425 nm (blue light) | researchgate.net |
| Background Signal | Much lower than luminol | nih.govresearchgate.net |
Speculated Mechanism: Interaction with Singlet Oxygen
The proposed mechanism for the chemiluminescence of the 3-aminophthalic acid anion in the hydrogen peroxide-cobalt(II) system involves a critical interaction with a highly reactive oxygen species. nih.govresearchgate.net It is speculated that the reaction pathway involves the formation of singlet oxygen (¹O₂). nih.govresearchgate.net This electronically excited state of molecular oxygen is thought to interact with the 3-aminophthalic acid anion, leading to the formation of an excited-state product that subsequently decays with the emission of light. researchgate.net This proposed mechanism is distinct from other potential pathways and highlights the role of specific reactive oxygen species in generating the observed chemiluminescence. nih.govresearchgate.net
Analytical Chemistry Applications
Use as a pH Indicator
Acid-base indicators are typically weak organic acids or bases that exhibit a distinct and rapid color change over a specific pH range. libretexts.org This color change occurs because the nonionized and ionized forms of the molecule have different colors. libretexts.org While 3-aminophthalic acid is a weak acid, there is no scientific literature to support its use as a conventional visual pH indicator. Its primary analytical relevance is tied to its fluorescent and chemiluminescent properties rather than a simple, pH-dependent color change visible to the naked eye.
Reagent in Analytical Methods
3-Aminophthalic acid and its hydrochloride salt serve as important reagents in various analytical and synthetic contexts. Its most prominent analytical role is as the chemiluminescent product in the forensic detection of blood. wikipedia.org When luminol is used to detect hemoglobin's iron catalyst, the resulting oxidation produces excited-state 3-aminophthalate, which emits the characteristic blue glow, signaling the presence of blood. wikipedia.org
Beyond forensics, 3-aminophthalic acid is utilized as a precursor and reactant in organic synthesis. It serves as a starting material for the preparation of certain local anesthetics. chemicalbook.comchemicalbook.com Furthermore, it is a known precursor in the synthesis of Apremilast, a molecule of pharmaceutical interest. chemicalbook.com Its role as a versatile organic synthesis intermediate is also noted in the production of dyes. google.com
| Application Area | Role of 3-Aminophthalic Acid | Reference |
| Forensic Science | Chemiluminescent product in blood detection via luminol reaction | wikipedia.org |
| Pharmaceutical Synthesis | Precursor for Apremilast | chemicalbook.com |
| Organic Synthesis | Reactant for preparing local anesthetics | chemicalbook.comchemicalbook.com |
| Dye Industry | Intermediate in the synthesis of dyes | google.com |
Theoretical and Computational Studies
Density Functional Theory (DFT) for Mechanistic Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties and reaction mechanisms. For 3-Aminophthalic acid hydrochloride, DFT can elucidate its chemical reactivity by examining its electronic properties.
DFT calculations can determine the distribution of electron density and identify the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO and LUMO are crucial for predicting how the molecule will interact with other chemical species. For instance, the amino group (-NH2) and the carboxylic acid groups (-COOH) on the benzene (B151609) ring are primary sites for chemical reactions. DFT can model how these functional groups influence the molecule's ability to donate or accept electrons.
A key reaction involving a related compound is the synthesis of luminol (B1675438), which begins with 3-nitrophthalic acid. The reduction of the nitro group to an amino group to form 3-aminophthalic acid is a critical step. rsc.org DFT studies can model the transition states and energy profiles of such reduction reactions, providing a detailed, step-by-step understanding of the mechanism. nih.govnih.gov Similarly, DFT can be applied to understand the oxidation of 3-aminophthalic acid, a reaction that is central to the chemiluminescence of luminol. wikipedia.org
| DFT-Calculated Parameter | Significance for this compound |
|---|---|
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions for chemical attack. |
| Transition State Energies | Helps to calculate the activation energy for reactions, such as its synthesis from 3-nitrophthalic acid or its role in chemiluminescence, determining reaction feasibility and rates. nih.gov |
| Bond Dissociation Energies | Predicts the stability of the chemical bonds within the molecule and which bonds are most likely to break during a reaction. |
Molecular Dynamics Simulations (Potential Applications)
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for understanding how a molecule like this compound behaves in a biological environment.
Potential applications for MD simulations of this compound include:
Interaction with Biological Macromolecules: 3-Aminophthalic acid has been identified as a ligand for the cereblon (CRBN) E3 ubiquitin ligase. rsc.org MD simulations could model the precise binding interactions between 3-aminophthalic acid and the active site of CRBN, revealing the key amino acid residues involved and the stability of the complex. This is crucial for designing new molecules for targeted protein degradation.
Membrane Permeation: For any molecule to have a biological effect, it often needs to cross cell membranes. MD simulations can be used to model the process of this compound passing through a lipid bilayer, providing insights into its passive diffusion capabilities and the energetic barriers involved. rsc.org
Solvation and Aggregation: The behavior of the molecule in an aqueous solution can be studied to understand its solubility and tendency to aggregate. rsc.org MD simulations can track the interactions between this compound and surrounding water molecules, which is fundamental to its bioavailability. mdpi.com
| Potential MD Simulation | Objective and Insights Gained |
|---|---|
| 3-Aminophthalic acid + Cereblon Protein | To determine the binding mode, binding free energy, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) within the binding pocket. |
| 3-Aminophthalic acid + Lipid Bilayer | To calculate the potential of mean force for membrane crossing, identifying the rate-limiting steps and preferred orientation during permeation. |
| 3-Aminophthalic acid in Water Box | To analyze the radial distribution function around its functional groups, quantifying hydration shells and understanding its solubility and aggregation behavior. mdpi.com |
Structure-Activity Relationship (SAR) Studies for Biological Applications
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov For this compound, SAR studies are particularly relevant given that its parent compound, 3-aminophthalic acid, is a known metabolite of the immunomodulatory drug pomalidomide (B1683931). nih.govnih.gov It has also been identified as a new ligand for the cereblon (CRBN) E3 ubiquitin ligase, opening avenues for its use in developing PROTACs (proteolysis-targeting chimeras). rsc.org
A hypothetical SAR study on 3-aminophthalic acid would involve systematically modifying its structure to see how these changes affect its biological activity, such as its binding affinity to cereblon or its potential antimicrobial or anticancer effects. Key modifications could include:
Altering substituents on the benzene ring: Adding electron-donating or electron-withdrawing groups at different positions could modulate the electronic properties and steric profile of the molecule.
Modifying the amino group: Converting the primary amine to a secondary or tertiary amine, or replacing it with other functional groups, would alter its hydrogen bonding capacity and basicity.
Esterifying the carboxylic acid groups: Converting one or both carboxylic acids to esters would change the molecule's charge and lipophilicity, which could significantly impact cell permeability and target binding.
These studies help in designing more potent and selective analogs for therapeutic applications. researchgate.net
| Structural Modification | Position | Hypothesized Effect on Biological Activity (e.g., CRBN Binding) | Rationale |
|---|---|---|---|
| Addition of a Fluoro group | Position 4, 5, or 6 | May enhance binding affinity through new interactions or by altering the electronics of the ring system. | Fluorine is a small, electronegative atom that can form favorable interactions and block metabolic sites. |
| Methylation of Amino group (-NHCH3) | Position 3 | Could decrease binding if the primary amine's hydrogen bonds are critical, or increase it by filling a hydrophobic pocket. | Changes steric bulk and reduces the number of hydrogen bond donors. |
| Conversion to Methyl Ester (-COOCH3) | Position 1 or 2 | Likely to decrease binding if the carboxylate's negative charge is crucial for ionic interactions with the target protein. | Removes a key hydrogen bond donor and a negative charge, while increasing lipophilicity. |
| Replacement of Amino group with Hydroxyl group (-OH) | Position 3 | Significantly alters electronic and hydrogen bonding properties, which would likely reduce binding affinity to CRBN. | Changes the key recognition motif required for interaction with the thalidomide-binding domain of CRBN. |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The current primary synthesis route for 3-Aminophthalic acid hydrochloride involves the catalytic hydrogenation of 3-nitrophthalic acid, followed by treatment with hydrochloric acid. jst.go.jpacs.org While patented methods report high yields and purity, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies. google.com
Key areas for future exploration include:
Green Chemistry Approaches: Investigation into alternative, greener reducing agents and catalysts is a priority. This includes exploring mechanochemical methods, which reduce solvent use, and employing formic acid salts with a palladium-on-carbon catalyst as an efficient hydrogen source. mdpi.comchemrxiv.orgchemrxiv.org The development of processes that operate under milder conditions, such as atmospheric pressure and room temperature, would also reduce energy consumption and improve safety. jst.go.jpgoogle.com
Continuous Flow Synthesis: Transitioning from batch processing to continuous flow technology could offer superior control over reaction parameters, leading to enhanced purity, better yields, and improved scalability for industrial production. nbinno.com
Catalyst Development: Research into novel catalytic systems, potentially using earth-abundant metals or developing more robust and recyclable palladium or platinum catalysts, could significantly lower production costs and environmental impact.
Table 1: Comparison of Synthetic Methodologies for this compound
| Methodology | Key Features | Future Research Goals |
|---|---|---|
| Current Standard (Catalytic Hydrogenation) | Uses 3-nitrophthalic acid as a precursor; catalysts like Pd/C, Pt, or Raney Nickel; yields >90%. jst.go.jpacs.org | Improve catalyst recyclability; reduce catalyst loading. |
| Green Catalytic Transfer Hydrogenation | Employs hydrogen donors like ammonium (B1175870) formate (B1220265) instead of H2 gas; can be performed under mechanochemical (solvent-free) conditions. mdpi.com | Optimize reaction conditions for various functionalized precursors; scale up for industrial feasibility. |
| Continuous Flow Synthesis | Precise control over temperature, pressure, and mixing; enhanced safety and consistency. nbinno.com | Design and optimize microreactor systems; integrate purification steps into the flow process. |
Advanced Spectroscopic and Structural Elucidation
While standard spectroscopic techniques like NMR and IR are used for routine characterization, advanced methods can provide deeper insights into the structural and electronic properties of this compound. Such studies are crucial for understanding its reactivity and interactions in various applications.
Future research perspectives in this area include:
Solid-State NMR (ssNMR): This technique can probe the compound in its crystalline state, providing detailed information about intermolecular interactions, hydrogen bonding networks involving the chloride ion and water molecules, and molecular packing. nih.govnih.govyoutube.com 14N ssNMR, in particular, can offer direct insight into the local environment of the ammonium group. nih.gov
High-Resolution X-ray Crystallography: Utilizing synchrotron radiation for single-crystal X-ray diffraction can yield ultra-high-resolution structural data. This would allow for precise determination of bond lengths, angles, and the conformation of the molecule within the crystal lattice, validating computational models.
Advanced Vibrational Spectroscopy: Techniques such as Terahertz (THz) spectroscopy could be employed to study low-frequency vibrational modes corresponding to the crystal lattice and intermolecular hydrogen bonds, which are fundamental to the material's physical properties.
Table 2: Advanced Spectroscopic Techniques and Their Potential Insights
| Technique | Information Provided | Future Research Application |
|---|---|---|
| Solid-State NMR (ssNMR) | Intermolecular interactions, polymorphism, local electronic environment in the solid state. nih.govnih.gov | Differentiating polymorphs; understanding the precise hydrogen-bonding network. |
| High-Resolution X-ray Crystallography | Precise atomic coordinates, bond lengths/angles, crystal packing. | Validating computational models; correlating structure with physical properties. |
| Terahertz (THz) Spectroscopy | Low-frequency lattice vibrations, intermolecular modes. | Investigating crystal stability and phase transitions. |
Development of New Therapeutic Agents and Drug Delivery Systems
3-Aminophthalic acid is a known reactant in the preparation of local anesthetics and a precursor for the anti-inflammatory drug Apremilast. nbinno.comchemicalbook.com Its true potential, however, may lie in emerging therapeutic areas.
A significant breakthrough is the identification of 3-aminophthalic acid as a novel ligand for the Cereblon (CRBN) E3 ubiquitin ligase. nih.govnih.govelsevier.com This discovery opens the door for its use in Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific disease-causing proteins. nih.govnih.govfrontiersin.orgresearchgate.net Research has shown that a phthalic acid-based PROTAC can effectively degrade the ERG transcription factor, an oncoprotein, offering a more chemically stable and economical alternative to traditional immunomodulatory drug (IMiD)-based ligands. nih.govnih.govelsevier.comrsc.org
Future therapeutic research will likely focus on:
Expansion of PROTACs: Designing and synthesizing a new generation of PROTACs using the 3-aminophthalic acid scaffold to target other oncogenic proteins and "undruggable" targets.
Antimicrobial Agents: Derivatives of 3-aminophthalic acid have shown inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance. smolecule.com Future work will involve synthesizing and testing new derivatives to create potent, broad-spectrum antimicrobial agents that can combat drug-resistant bacteria. mdpi.commdpi.comnih.gov
Drug Delivery Systems: The dicarboxylic acid and amine functionalities make the molecule an ideal candidate for incorporation into biocompatible polymers or metal-organic frameworks (MOFs) for controlled drug release applications.
Table 3: Therapeutic Research Avenues for 3-Aminophthalic Acid Derivatives
| Application Area | Mechanism/Role | Future Research Goal |
|---|---|---|
| Oncology (PROTACs) | Acts as a Cereblon (CRBN) E3 ligase ligand to induce degradation of target proteins. nih.govnih.govelsevier.com | Develop novel PROTACs for various cancer-related proteins; improve cell permeability and pharmacokinetic properties. |
| Antimicrobials | Inhibits metallo-β-lactamases (MBLs), restoring efficacy of β-lactam antibiotics. smolecule.com | Synthesize derivatives with enhanced potency and broader spectrum against resistant pathogens. |
| Drug Delivery | Serves as a functional monomer for biocompatible polymers or a linker for MOFs. nih.gov | Create targeted drug delivery systems with controlled release kinetics. |
Expanding Applications in Materials Science
The structural characteristics of this compound make it a valuable component for advanced functional materials. ontosight.ai Its historical use as a dye intermediate can be expanded into the realm of high-performance materials. nbinno.comontosight.ai
Promising future directions include:
Metal-Organic Frameworks (MOFs): As a bifunctional organic linker containing both amine and carboxylic acid groups, it is an excellent candidate for constructing novel MOFs. nih.govtcichemicals.com Future research could explore the synthesis of MOFs with tailored pore sizes and functionalities for applications in gas storage, catalysis, and chemical sensing. uab.catresearchgate.net The amine group can accelerate MOF crystallization and introduce specific catalytic or recognition sites. nih.gov
High-Performance Polymers: The compound can serve as a monomer for the synthesis of specialty polymers such as polyamides and polyimides. The rigid aromatic backbone is expected to impart high thermal stability and mechanical strength to the resulting polymers.
Luminescent Materials: Given that 3-aminophthalic acid is the chemiluminescent product of luminol (B1675438), research into its derivatives could lead to new fluorescent or chemiluminescent materials for use in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). wikipedia.org
Table 4: Future Materials Science Applications
| Material Type | Role of 3-Aminophthalic Acid | Research Objective |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Functional organic linker. tcichemicals.com | Develop porous materials for selective gas adsorption, heterogeneous catalysis, or chemical sensing. nih.govuab.cat |
| High-Performance Polymers | Aromatic monomer. | Synthesize thermally stable and mechanically robust polyimides or polyamides for advanced engineering applications. |
| Functional Dyes & Pigments | Chromophoric core. nbinno.com | Create novel dyes for sensors, OLEDs, or other optoelectronic devices. |
Computational Modeling for Predictive Research
Computational chemistry offers powerful tools to accelerate the discovery and design of new molecules and materials based on the 3-aminophthalic acid scaffold, reducing the need for time-consuming and expensive experiments.
Future research will heavily leverage computational modeling for:
Property Prediction: Using methods like Density Functional Theory (DFT) to accurately predict spectroscopic properties (NMR, IR), electronic structure, and reactivity of novel derivatives. This can guide synthetic efforts by prioritizing promising candidates.
Molecular Docking and Dynamics: Simulating the binding of 3-aminophthalic acid-based ligands to biological targets like CRBN or MBLs. These simulations can elucidate binding modes and provide insights for designing molecules with higher affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): Developing machine learning models to establish a mathematical relationship between the chemical structure of derivatives and their biological activity or material properties. ufms.brchitkara.edu.innih.govnih.govresearchgate.net Such models can rapidly screen virtual libraries of thousands of compounds to identify those with the highest predicted performance.
Table 5: Computational Modeling Approaches for Predictive Research
| Computational Method | Purpose | Application to 3-Aminophthalic Acid |
|---|---|---|
| Density Functional Theory (DFT) | Predict electronic structure, reactivity, and spectroscopic properties. | Optimize geometries of new derivatives; predict IR/NMR spectra for comparison with experimental data. |
| Molecular Dynamics (MD) | Simulate molecular motion and interactions over time. | Analyze conformational changes; study binding stability with protein targets like Cereblon. |
| QSAR/Machine Learning | Correlate chemical structure with activity or properties. ufms.brchitkara.edu.innih.gov | Predict the therapeutic efficacy or material performance of novel, unsynthesized derivatives to guide synthesis. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-aminophthalic acid hydrochloride, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves the hydrochlorination of 3-aminophthalic acid using concentrated HCl under controlled conditions. Key steps include refluxing the acid in HCl solution, followed by crystallization and vacuum drying . To ensure ≥98% purity, researchers should employ HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards. Impurity profiling (e.g., unreacted starting materials) can be performed using ion-exchange chromatography .
Table 1: Key Synthesis Parameters
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 80–90°C |
| HCl Concentration | 6 M |
| Crystallization Solvent | Ethanol/Water (3:1 v/v) |
| Purity Verification | HPLC (C18 column, 0.1% TFA in H₂O/MeOH) |
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : The compound is hygroscopic and sensitive to light. Store in airtight, amber-glass containers at 0–6°C under nitrogen atmosphere. For laboratory use, aliquot small quantities to minimize repeated exposure to moisture. Stability studies indicate decomposition (<5%) occurs after 12 months when stored correctly . Always verify integrity via FTIR (e.g., loss of –NH₂ stretch at ~3400 cm⁻¹ indicates degradation) .
Q. What safety protocols are critical when working with this compound?
- Methodological Answer :
- PPE : Nitrile gloves (tested against HCl penetration; refer to Ansell Chemical Resistance Guide) , lab coat, and goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .
- First Aid : For skin contact, rinse with 0.1 M phosphate buffer (pH 7.4) for 15 minutes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points (e.g., 217.7°C vs. 227–229°C) for this compound?
- Methodological Answer : Contradictions arise from hydration states (e.g., dihydrate vs. anhydrous forms). Characterize the sample via thermogravimetric analysis (TGA) to determine water content. For example, a 5–7% mass loss at 100–120°C confirms dihydrate . Always report the hydration state in publications. Cross-validate with Karl Fischer titration for precise moisture quantification .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
- Methodological Answer : The hydrochloride salt is sparingly soluble in water (5 mg/mL at pH 7.2). For enhanced solubility:
- Use PBS buffer (pH 7.4) with 10% DMSO as a co-solvent.
- Sonicate at 40 kHz for 20 minutes to disperse aggregates.
- Confirm solubility via dynamic light scattering (DLS) to ensure particle size <200 nm .
Q. How can this compound be utilized as a precursor in pharmaceutical impurity profiling?
- Methodological Answer : The compound is a known impurity in pomalidomide synthesis. To quantify trace levels (<0.1%):
- LC-MS Method : Use a Zorbax SB-C8 column (2.1 × 50 mm, 3.5 µm), mobile phase 0.1% formic acid in acetonitrile/water (30:70), and monitor m/z 198.1 [M+H]⁺ .
- Calibration : Prepare spiked samples with impurity standards (e.g., USP Reference Standards) for linearity (R² >0.995) .
Q. What spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer :
- ¹H NMR (D₂O/DMSO-d₆) : Key peaks at δ 7.85 (d, aromatic H), δ 6.92 (s, –NH₂), δ 2.50 (s, –COOH) .
- FTIR : Carboxylic acid C=O stretch at 1705 cm⁻¹, –NH₃⁺ deformation at 1600 cm⁻¹ .
- HRMS : Exact mass [M+H]⁺ = 198.0433 (calc. 198.0429) .
Data Contradiction Analysis
Q. Why do CAS numbers differ across sources (e.g., 6946-22-1 vs. 5434-20-8)?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
